Garenoxacin-d4
CAS No.: 1217818-32-0
Cat. No.: VC0029985
Molecular Formula: C23H20F2N2O4
Molecular Weight: 430.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217818-32-0 |
|---|---|
| Molecular Formula | C23H20F2N2O4 |
| Molecular Weight | 430.444 |
| IUPAC Name | 8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1/i3D2,4D2 |
| Standard InChI Key | NJDRXTDGYFKORP-GCZSHRFHSA-N |
| SMILES | CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Garenoxacin-d4 has the chemical name 8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid . This complex structure features the characteristic quinoline core of the fluoroquinolone antibiotics, with specialized functional groups that determine its antibacterial activity and pharmacological properties. The key distinguishing feature is the tetradeuteriocyclopropyl group at position 1, where the four deuterium atoms replace the normal hydrogen atoms at positions 2,2,3,3 of the cyclopropyl ring .
The molecular formula of Garenoxacin-d4 is C₂₃H₁₆D₄F₂N₂O₄, highlighting the presence of the four deuterium atoms that differentiate it from standard Garenoxacin (C₂₃H₂₀F₂N₂O₄) . The replacement of hydrogen with deuterium results in a slight increase in molecular weight from 426.4 g/mol for Garenoxacin to 430.4 g/mol for Garenoxacin-d4 .
Structural Features and Functional Groups
The structure of Garenoxacin-d4 contains several key functional groups that contribute to its pharmaceutical properties and analytical utility:
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A quinoline core with a carboxylic acid group at position 3, essential for antimicrobial activity
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A difluoromethoxy group at position 8
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A (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl group at position 7
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An oxo group at position 4
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The distinctive 2,2,3,3-tetradeuteriocyclopropyl group at position 1
The tetradeuteriocyclopropyl moiety represents the critical modification from the parent compound, with no alterations to the other functional groups that determine antimicrobial specificity and potency.
Applications in Pharmaceutical Research
Role in Drug Development and Metabolism Studies
Deuterium-labeled compounds like Garenoxacin-d4 play crucial roles in pharmaceutical research and development. Stable heavy isotopes of hydrogen, carbon, and other elements have been extensively incorporated into drug molecules primarily as tracers for quantitation during the drug development process . These deuterated analogs serve as valuable internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses, enabling more accurate quantification of drug compounds in complex biological matrices.
The deuteration of Garenoxacin specifically at the cyclopropyl group suggests strategic targeting of a potential metabolic site. The incorporation of deuterium at positions susceptible to metabolic transformation can provide insights into metabolic pathways and mechanisms of drug clearance. Researchers can track the fate of the labeled compound through various biological systems and identify metabolites with greater precision.
Pharmacokinetic Advantages of Deuteration
Beyond analytical applications, deuteration has garnered significant attention due to its potential to beneficially modify the pharmacokinetic and metabolic profiles of drug compounds . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to slower metabolism at sites where oxidative processes typically occur. This phenomenon, known as the deuterium kinetic isotope effect, can result in several advantages:
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Extended half-life and duration of action
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Reduced formation of toxic metabolites
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Improved metabolic stability
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Enhanced bioavailability
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Modified drug-drug interaction profiles
Comparison with Parent Compound Garenoxacin
Structural and Functional Relationships
Garenoxacin, the parent compound of Garenoxacin-d4, is a des-fluoro(6) quinolone antibiotic that has been investigated for treating various bacterial infections . As a quinolinemonocarboxylic acid derivative, it features a cyclopropyl group at position 1, an oxo group at position 4, a (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl group at position 7, and a difluoromethoxy group at position 8 . While maintaining all the key functional groups of Garenoxacin, Garenoxacin-d4 differs only in the substitution of four hydrogen atoms with deuterium atoms in the cyclopropyl group .
Analytical Applications and Detection Methods
Use as Internal Standard in Quantitative Analysis
One of the primary applications of deuterated compounds like Garenoxacin-d4 is their use as internal standards in quantitative bioanalytical methods. The nearly identical chemical properties to the non-deuterated compound, combined with the mass difference detectable by mass spectrometry, make Garenoxacin-d4 an excellent internal standard for the quantification of Garenoxacin in biological samples.
In liquid chromatography-mass spectrometry (LC-MS) analyses, Garenoxacin-d4 would co-elute with Garenoxacin but could be differentiated by its increased molecular weight (+4 amu). This property allows for accurate correction of matrix effects, extraction efficiency, and instrument response variations during quantitative analysis, leading to more reliable pharmacokinetic data.
Metabolite Identification and Profiling
The strategic deuteration of the cyclopropyl group in Garenoxacin-d4 provides a valuable tool for metabolite identification studies. By comparing the metabolic fate of both labeled and unlabeled compounds, researchers can identify specific metabolic transformations and determine the relative contributions of different metabolic pathways. The mass shift provided by the deuterium atoms creates distinctive isotopic patterns that help in distinguishing metabolites derived from different positions in the parent molecule.
Current Research and Future Perspectives
The development and application of deuterated compounds like Garenoxacin-d4 represent a growing area of pharmaceutical research. As analytical techniques become more sophisticated and the benefits of deuteration for drug development become better understood, we can anticipate expanded use of such compounds in both research and potentially clinical applications.
Recent investigations into deuterated pharmaceuticals have demonstrated that strategic deuteration can sometimes lead to improved drug profiles worth developing as distinct therapeutic entities. While Garenoxacin-d4 itself is currently positioned as a research tool rather than a clinical candidate, the principles it exemplifies are increasingly relevant to modern drug discovery and development paradigms.
The clinical significance of deuteration continues to be explored, with several deuterated drugs now in various stages of clinical development or already approved. These developments suggest a promising future for isotopically modified pharmaceuticals, with potential applications extending beyond the current analytical and research uses.
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